17-phenyl trinor Prostaglandin F2alpha diethyl amide
Overview
Description
“17-phenyl trinor Prostaglandin F2alpha diethyl amide” is an analog of PGF2alpha in which the C-1 carboxyl group has been modified to an N-diethyl amide . It has been shown to have ocular hypotensive activity . PG N-ethyl amides were recently introduced as alternative PG hypotensive prodrugs .
Molecular Structure Analysis
The molecular formula of “17-phenyl trinor Prostaglandin F2alpha diethyl amide” is C27H41NO4 . The formal name is N-diethyl-9α,11α,15S-trihydroxy-17-phenyl-18,19,20-trinor-prosta-5Z,13E-dien-1-amide .Physical And Chemical Properties Analysis
The compound has a molecular weight of 443.6 . It is soluble in DMF (30 mg/ml), DMSO (20 mg/ml), and Ethanol (20 mg/ml) .Scientific Research Applications
Biological Activities
17-Phenyl trinor prostaglandin F2alpha exhibits varied biological activities. In certain assay systems, its activity and potency were similar to the parent prostaglandin. Notably, in the hamster antifertility assay, 17-phenyl trinor prostaglandin F2alpha was found to be approximately 90 times more potent than PGF2alpha (Miller et al., 1975).
Pharmacological Properties
17-Phenyl trinor prostaglandin F2alpha, as a part of the drug bimatoprost, shows significant pharmacological properties. It is hydrolyzed by human and rabbit ocular tissue to produce 17-phenyl trinor PGF2alpha, a potent prostaglandin FP agonist. This process indicates its role in treating ocular hypertension (Hellberg et al., 2003).
Ocular Pharmacology
Studies on human and bovine corneal tissues revealed the conversion of bimatoprost to 17-phenyl trinor prostaglandin F2alpha, suggesting a potential role in reducing intraocular pressure in glaucoma patients (Maxey et al., 2002).
Receptor Agonist Activity
Research demonstrates that 17-phenyl trinor prostaglandin F2alpha, as a component of bimatoprost, acts as an agonist at the human ocular FP prostaglandin receptor, leading to intracellular calcium mobilization (Sharif et al., 2003).
Inhibition of Adipose Differentiation
17-phenyl trinor prostaglandin F2alpha analogs, used as FP receptor agonists, are found to be potent inhibitors of adipose differentiation, indicating their possible role in regulating adipogenesis (Serrero & Lepak, 1997).
Anticancer Potential
A study highlighted the antagonist effect of a variant of 17-phenyl trinor prostaglandin F2alpha on the SP/NK1R system in breast cancer, suggesting its potential as a novel antitumor candidate (Mutukuru & Vijayakumar, 2021).
Safety And Hazards
Future Directions
While the specific future directions for “17-phenyl trinor Prostaglandin F2alpha diethyl amide” are not detailed in the search results, it is known that prostaglandin analogs have potential applications in glaucoma and luteolysis . These compounds may be useful tools in elucidating the claim that PG amides have intrinsic intraocular hypotensive activity .
properties
IUPAC Name |
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N,N-diethylhept-5-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H41NO4/c1-3-28(4-2)27(32)15-11-6-5-10-14-23-24(26(31)20-25(23)30)19-18-22(29)17-16-21-12-8-7-9-13-21/h5,7-10,12-13,18-19,22-26,29-31H,3-4,6,11,14-17,20H2,1-2H3/b10-5-,19-18+/t22-,23+,24+,25-,26+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDQCYBXRNLOTSU-JATUTAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CCCC=CCC1C(CC(C1C=CC(CCC2=CC=CC=C2)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@H](CCC2=CC=CC=C2)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H41NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
17-phenyl trinor Prostaglandin F2alpha diethyl amide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.